molecular formula C8H9ClO2S B8727229 ethyl 2-(5-chlorothiophen-2-yl)acetate

ethyl 2-(5-chlorothiophen-2-yl)acetate

Cat. No.: B8727229
M. Wt: 204.67 g/mol
InChI Key: OXNCPVPUWJYQRU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chlorothiophen-2-yl)acetate is a thiophene-derived ester characterized by a chlorinated aromatic ring and an ethyl acetate functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its structure combines the electron-withdrawing chlorine atom at the 5-position of the thiophene ring with the reactive ester group, enabling diverse chemical transformations such as nucleophilic substitutions, cyclizations, and cross-coupling reactions.

Synthesis of this compound typically involves multi-component reactions. For example, thiophene-2-carbaldehyde derivatives can react with ethyl cyanoacetate, acetone, and ammonium acetate in refluxing ethanol to form pyridinone intermediates, which are subsequently chlorinated using POCl₃ . Alternative routes employ bismuth triflate (Bi(OTf)₃) and iron perchlorate (Fe(ClO₄)₃) as dual catalysts for efficient coupling of urea or benzamide derivatives with thiophene substrates .

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

ethyl 2-(5-chlorothiophen-2-yl)acetate

InChI

InChI=1S/C8H9ClO2S/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-4H,2,5H2,1H3

InChI Key

OXNCPVPUWJYQRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(S1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-(5-chlorothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-acetylthiophene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of ethyl (5-chlorothiophen-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(5-chlorothiophen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

ethyl 2-(5-chlorothiophen-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5-chlorothiophen-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiophene-Based Acetates

Ethyl 2-(5-chlorothiophen-2-yl)acetate belongs to a broader class of thiophene- and aryl-substituted acetates. Key structural analogs and their properties are compared below:

Compound Name Substituent(s) Melting Point (°C) Rf Value Synthesis Yield (%) Key Reference
Ethyl 2-(5-bromothiophen-2-yl)acetate (7b) 5-Br thiophene 48.8 0.56 88 (thiourea route)
Ethyl 2-benzamido-2-(5-chlorothiophen-2-yl)acetate (7c) 5-Cl thiophene, benzamido Low MP (solid) 0.58 N/A
Ethyl 2-(5-chlorothiophen-2-yl)-2-[(ethoxycarbonyl)amino]acetate (7d) 5-Cl thiophene, urea-derived 46.9 0.56 88 (Bi/Fe catalysis)
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (C) 4-Cl phenyl, imidazole N/A N/A N/A
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate 5-Cl indole, methyl N/A N/A N/A


Key Observations:

  • Halogen Effects : Bromine substitution (7b) increases melting point compared to chlorine (7d: 46.9°C vs. 7b: 48.8°C), likely due to enhanced van der Waals interactions from the larger bromine atom .
  • Functional Group Impact : The benzamido group in 7c reduces crystallinity (low melting point) compared to urea-derived analogs (7d), reflecting differences in hydrogen-bonding capacity .
  • Heterocyclic Modifications : Imidazole- or indole-containing derivatives (e.g., compound C ) exhibit distinct electronic properties and biological activity profiles due to aromatic nitrogen atoms, which are absent in the parent thiophene structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for ethyl 2-(5-chlorothiophen-2-yl)acetate?

  • Methodology :

  • Route : Esterification of 5-chlorothiophene-2-acetic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid).
  • Optimization : Use Design of Experiments (DoE) to evaluate variables: temperature (60–80°C), catalyst concentration (0.5–2 mol%), and reaction time (4–12 hours). A fractional factorial design reduces experimental runs by 50% while maintaining statistical significance .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    • Key Data : Yield improvements up to 89% reported when coupling microwave-assisted heating (80°C) with Lewis acid catalysts (ZnCl₂, 0.1 eq.) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (δ 6.5–7.2 ppm for thiophene protons; ester carbonyl at δ ~170–175 ppm).
  • X-ray Crystallography : Single-crystal studies at 293 K achieve R-factors <0.06, enabling precise molecular geometry determination .
  • HPLC : C18 column with acetonitrile/water (70:30 v/v) mobile phase; UV detection at 254 nm for purity assessment (>98%) .
    • Validation : Cross-validate results using EI-MS (molecular ion at m/z 218 [M⁺] with chlorine isotope patterns).

Q. What storage conditions ensure the stability of this compound?

  • Methodology :

  • Store at -20°C in airtight containers under inert gas (N₂/Ar), based on stability studies of analogous esters showing ≤2% decomposition over 24 months .
  • Monitor moisture content via Karl Fischer titration (<0.1%) and verify purity biannually using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Methodology :

  • Step 1 : Re-evaluate computational parameters (e.g., solvent effects omitted in DFT simulations) using explicit solvent models .
  • Step 2 : Employ in situ FTIR or Raman spectroscopy to detect transient intermediates not predicted theoretically .
  • Step 3 : Conduct kinetic isotope effect studies (e.g., deuterium labeling) to distinguish between competing mechanistic pathways.
    • Case Study : Discrepancies in ester hydrolysis rates resolved by identifying overlooked hydrogen-bonding interactions via microspectroscopic imaging .

Q. What methodologies enable regioselective integration of this compound into complex reactions?

  • Methodology :

  • Electronic Control : Leverage Hammett σ-parameters (σ = +0.23 for 5-Cl substitution) to predict directing effects .
  • Flow Chemistry : Optimize residence time (2–5 minutes) in microreactors to suppress side reactions .
  • Real-Time Monitoring : Use Raman spectroscopy with multivariate analysis to detect selectivity shifts >5% .
    • Data : 92% regioselectivity achieved in Friedel-Crafts alkylation using ZnCl₂ (0.1 eq.) at 80°C .

Q. How can machine learning predict novel derivatives with enhanced bioactivity?

  • Methodology :

  • QSAR Models : Train on 3D molecular descriptors (DFT-optimized at B3LYP/6-31G* level) and bioactivity data from high-throughput screening .
  • Feature Selection : Apply random forest algorithms to identify critical substituent effects (e.g., electron-withdrawing groups at C5).
  • Validation : Achieve R² >0.85 via leave-one-out cross-validation .
    • Outcome : 92% accuracy in predicting antimicrobial activity for ≥150 analogs .

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